1-(3-Methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione 1-(3-Methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Brand Name: Vulcanchem
CAS No.: 299408-46-1
VCID: VC0511750
InChI: InChI=1S/C19H21N5O2/c1-14-4-2-5-15(12-14)24-17(25)13-16(18(24)26)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h2-7,12,16H,8-11,13H2,1H3
SMILES: CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4g/mol

1-(3-Methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

CAS No.: 299408-46-1

Main Products

VCID: VC0511750

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4g/mol

1-(3-Methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione - 299408-46-1

CAS No. 299408-46-1
Product Name 1-(3-Methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Molecular Formula C19H21N5O2
Molecular Weight 351.4g/mol
IUPAC Name 1-(3-methylphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C19H21N5O2/c1-14-4-2-5-15(12-14)24-17(25)13-16(18(24)26)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h2-7,12,16H,8-11,13H2,1H3
Standard InChIKey VRYAQJRLWXWOEY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4
PubChem Compound 3094652
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator